
N-(2-cyclopropyl-2-hydroxypropyl)-3-(phenylsulfonyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyclopropyl-2-hydroxypropyl)-3-(phenylsulfonyl)propanamide, also known as CPS-110, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CPS-110 is a selective inhibitor of the protein kinase C (PKC) enzyme, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis.
Aplicaciones Científicas De Investigación
Antiviral Applications
N-(2-cyclopropyl-2-hydroxypropyl)-3-(phenylsulfonyl)propanamide and its analogues have demonstrated significant efficacy against viral infections, particularly cytomegalovirus (CMV). A study highlighted a novel selective nonnucleoside inhibitor of CMV replication, showcasing an excellent safety profile without inhibiting viral DNA synthesis, transcription, and translation. This compound interferes with viral DNA maturation and packaging, pointing towards a unique mechanism of action by affecting the viral DNA cleavage and packaging proteins UL56 and UL89, thereby suggesting a potential antiviral application (Buerger et al., 2001).
Cross-linking and Protein Studies
Research on N-hydroxysulfosuccinimide active esters, including bis(N-hydroxysulfosuccinimide) esters, has revealed their application as hydrophilic, membrane-impermeant protein cross-linkers. These findings have broad implications for studying protein interactions and structural biology, contributing to a deeper understanding of protein functions and interactions (Staros, 1982).
Drug Design and Synthesis
The compound and its related structures play a critical role in drug design and synthesis. Studies have demonstrated its utility in divergent synthesis of cyclopropane-containing lead-like compounds, highlighting its importance in medicinal chemistry for generating diverse compound libraries. Such libraries are crucial for drug discovery, providing a rich source of potential drug candidates (Chawner et al., 2017).
Organic Synthesis
In organic synthesis, the dianions of N-monosubstituted-3-(phenylsulfonyl)propanamides serve as convenient reagents for synthesizing 5-alkyl-2(5H)-furanones. This application is significant for constructing complex molecules with potential pharmaceutical properties, showcasing the versatility of the compound in synthetic organic chemistry (Tanaka et al., 1984).
Quantum Chemical Studies
Quantum chemical analyses have been applied to study the properties and potential applications of related compounds, such as N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]propanamide (bicalutamide), in treating prostatic carcinoma. These studies evaluate the molecular properties and interactions, contributing to drug design and development efforts (Otuokere & Amaku, 2015).
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-N-(2-cyclopropyl-2-hydroxypropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-15(18,12-7-8-12)11-16-14(17)9-10-21(19,20)13-5-3-2-4-6-13/h2-6,12,18H,7-11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJSUBCKJGMCHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCS(=O)(=O)C1=CC=CC=C1)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
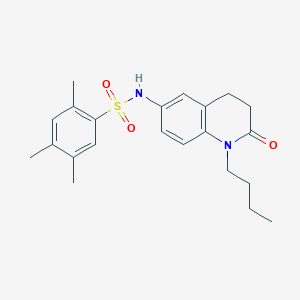

![7-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine](/img/structure/B2857012.png)
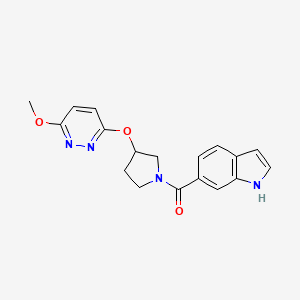


![3-(1H-pyrazol-5-yl)-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2857019.png)
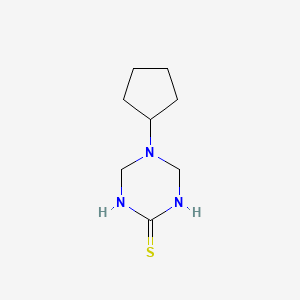
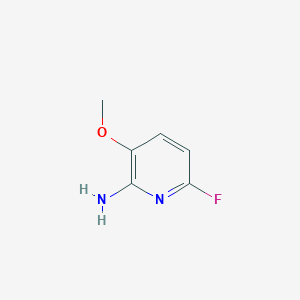
![6-Tert-butyl 1-methyl 1-cyano-6-azaspiro[2.5]octane-1,6-dicarboxylate](/img/structure/B2857027.png)
![N-{3-ethoxyspiro[3.3]heptan-1-yl}-N,2,4-trimethyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2857028.png)
![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-chlorophenyl)acetamide](/img/structure/B2857029.png)
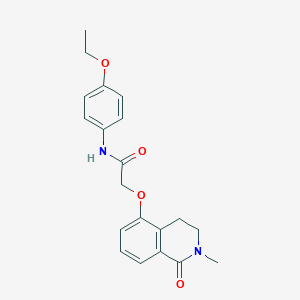
![N-allyl-2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B2857032.png)
